molecular formula C15H15N3O B2974849 N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide CAS No. 2411249-39-1

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide

Numéro de catalogue B2974849
Numéro CAS: 2411249-39-1
Poids moléculaire: 253.305
Clé InChI: SYOHKJFIZSVKPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide, also known as CPI-169, is a selective inhibitor of the bromodomain and extraterminal domain (BET) protein family. BET proteins are known to play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and resulting in the downregulation of target genes. This leads to the anti-tumor and anti-inflammatory effects observed in preclinical studies.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. In preclinical studies, N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory molecules in models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide is its selectivity for BET proteins, which reduces the potential for off-target effects. However, one limitation is its relatively low potency compared to other BET inhibitors. Additionally, N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has poor solubility, which can make it challenging to work with in some experimental settings.

Orientations Futures

There are several potential future directions for research on N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide. One area of interest is the development of more potent analogs with improved solubility. Another area of interest is the investigation of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide in combination with other therapies, such as chemotherapy or immunotherapy, to determine if it can enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide in clinical settings.

Méthodes De Synthèse

The synthesis of N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of an imidazo[1,2-a]pyridine derivative with a propargylamine derivative, followed by cyclization to form the cyclopropyl ring. The final product is obtained after several purification steps.

Applications De Recherche Scientifique

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and their inhibition by N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to lead to the downregulation of these genes, resulting in anti-tumor effects. In inflammation, BET proteins have been shown to regulate the expression of cytokines and chemokines, and their inhibition by N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide has been shown to reduce the production of these pro-inflammatory molecules.

Propriétés

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-5-15(19)18(13-7-8-13)11-12-10-17-9-4-3-6-14(17)16-12/h3-4,6,9-10,13H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOHKJFIZSVKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CN2C=CC=CC2=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.